molecular formula C13H25N3O3 B7930743 [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7930743
M. Wt: 271.36 g/mol
InChI Key: GHBGBXLKTXKEGT-UWVGGRQHSA-N
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Description

This compound is a chiral carbamate derivative featuring a pyrrolidine core substituted with an (S)-2-aminopropionyl group and a tert-butoxycarbonyl (Boc) protecting group. It has been cataloged as a primary amine derivative, with applications in medicinal chemistry and peptide synthesis . The compound is identified by CAS number 1354026-02-0 (though conflictingly listed under a different name in ) and a reference code 10-F083335, with a molecular weight of 311.43 g/mol . However, commercial production has been discontinued, as noted in CymitQuimica’s catalogs .

Properties

IUPAC Name

tert-butyl N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-6-10(16)8-15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBGBXLKTXKEGT-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is a chiral compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a pyrrolidine ring and a carbamic acid moiety, positions it as a potential candidate for various therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and case reports.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₂₅N₃O₂
  • CAS Number : 1401669-02-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways.

  • Cell Cycle Regulation : Research indicates that this compound may influence the expression of genes associated with cell cycle regulation, such as c-myc and c-fos. It has been suggested that it can repress CDKN1A, a critical negative regulator of the cell cycle, potentially leading to enhanced cell proliferation in certain contexts .
  • Inflammatory Response Modulation : The compound is reported to suppress NF-kappa-B activation while activating AP-1, which are both pivotal transcription factors in inflammatory responses. This dual action suggests its potential utility in treating inflammatory diseases .
  • Lipid Metabolism Alteration : Studies have shown that it interacts with proteins involved in lipid accumulation and storage, indicating a possible role in metabolic disorders .

Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds and their derivatives, including this compound. For instance:

  • Breast Cancer Cell Lines : In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. Some compounds showed significant inhibition of cell growth without affecting non-malignant cells (MCF-10A), suggesting selective anticancer properties .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that similar pyrrolidine derivatives may exert protective effects against neurodegenerative conditions through modulation of neurotransmitter systems and reduction of oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
(S)-PyrrolidinemethanolStructureUsed as a chiral building block; limited biological activity reported
N-Methyl-L-prolinolStructureExhibits some neuroprotective effects; less potent than target compound

Study 1: Anticancer Efficacy

In a recent study evaluating various esters derived from amino acids, this compound was highlighted for its significant cytotoxic effects on triple-negative breast cancer cells compared to standard treatments like tamoxifen . This suggests its potential as a lead compound for further drug development.

Study 2: Inflammatory Response

Another investigation focused on the compound's ability to modulate immune responses by binding to dendritic cells (DCs) and down-regulating T-cell proliferation. This mechanism could provide insights into developing therapies for autoimmune diseases .

Scientific Research Applications

The compound [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester has garnered interest in various scientific fields due to its unique structural characteristics and potential applications. This article delves into the applications of this compound, supported by data tables and documented case studies.

Pharmaceutical Applications

Anticoagulant Properties : Research indicates that derivatives of carbamic acid, including this compound, exhibit potential as anticoagulants. They may inhibit blood clotting proteins, which can be beneficial in treating conditions such as thrombosis and other cardiovascular diseases .

Neuroprotective Effects : Studies have shown that compounds with similar structures can provide neuroprotective effects. This is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's, where they may help in reducing neuronal damage .

Biochemical Research

Enzyme Inhibition Studies : The compound has been utilized in enzyme inhibition studies, particularly focusing on proteases that are crucial in various biological processes. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research .

Synthesis of Novel Compounds

The tert-butyl ester group in the compound allows for further chemical modifications, enabling the synthesis of novel derivatives with enhanced pharmacological properties. Such derivatives can be tailored for specific therapeutic targets, expanding the potential applications in drug development.

Case Study 1: Anticoagulant Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of carbamic acid esters and tested their anticoagulant activity using in vitro assays. The results indicated that certain modifications to the structure significantly enhanced their efficacy compared to traditional anticoagulants .

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective properties of similar pyrrolidine derivatives. The researchers found that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting a potential mechanism for their protective effects against neurodegeneration .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeEfficacyReference
Compound AAnticoagulantModerate
Compound BNeuroprotectiveHigh
This compoundAnticoagulant & NeuroprotectivePotentially High

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Backbone

The target compound’s pyrrolidine ring (5-membered) confers greater conformational rigidity compared to the piperidine analog (6-membered; CAS 1401666-78-1) . This rigidity may enhance binding specificity in enzyme inhibition or receptor interactions.

Substituent Effects

  • Cyclopropyl vs. tert-Butyl : The cyclopropyl analog (CAS 1354026-02-0) introduces steric hindrance and electron-withdrawing effects, which may alter reactivity in coupling reactions or stability under acidic conditions .
  • Benzyl Ester vs. tert-Butyl Ester: The benzyl ester in CAS 1401666-78-1 is more labile under hydrogenolysis conditions compared to the Boc group, which requires stronger acids (e.g., TFA) for deprotection .

Stereochemical Considerations

The (R)-configured piperidine derivative (CAS 1401668-72-1) demonstrates how stereochemistry impacts molecular interactions. The inversion at position 1 likely reduces affinity for chiral biological targets, as seen in analogous protease inhibitor studies .

Physicochemical Properties

  • Molecular Weight : The target compound (311.43 g/mol) is heavier than the (R)-piperidine analog (285.38 g/mol) due to the Boc group’s bulk .
  • Predicted Properties : The (R)-piperidine analog (CAS 1401668-72-1) has a predicted density of 1.10 g/cm³ and boiling point of 412.7°C, suggesting higher thermal stability than the target compound .

Research Implications

All compared compounds have been discontinued, indicating challenges in synthesis, stability, or efficacy. For example:

  • The cyclopropyl derivative (CAS 1354026-02-0) may face synthetic hurdles due to strained ring systems .
  • Piperidine analogs (e.g., CAS 1401666-78-1) might exhibit unfavorable pharmacokinetics, as seen in similar carbamate prodrugs .

Q & A

Q. What are the recommended synthetic routes for [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester?

The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the amine group, followed by coupling reactions. For structurally analogous pyrrolidine derivatives (e.g., tert-butyl esters in and ), common steps include:

  • Step 1 : Activation of the carboxylic acid (e.g., using HATU or EDCI) for amide bond formation between the pyrrolidine and amino-propionyl moieties.
  • Step 2 : Boc protection under basic conditions (e.g., DMAP and Boc₂O at 0°C) to stabilize the amine group .
  • Step 3 : Purification via silica gel chromatography to isolate the product .
    Key validation : Use NMR (¹H/¹³C) to confirm stereochemistry and mass spectrometry (MS) for molecular weight verification .

Q. How should researchers characterize the stereochemical purity of this compound?

  • Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers and determine enantiomeric excess (ee).
  • Optical rotation : Compare experimental [α]D values with literature data for structurally similar tert-butyl esters (e.g., reports CAS 1354002-05-3, a related piperidine analog) .
  • NOESY NMR : Detect spatial correlations between protons to confirm the (S,S) configuration .

Q. What safety precautions are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (see analogous compounds in and ) .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • First aid : For accidental exposure, rinse skin with water for 15 minutes and consult a physician immediately .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step in synthesis?

  • Catalyst screening : Test coupling agents like HATU vs. EDCI/DMAP for amide bond efficiency. achieved >85% yield for tert-butyl esters using Boc₂O and DMAP .
  • Temperature control : Maintain reactions at 0–5°C to minimize racemization of the (S)-2-amino-propionyl group.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .

Q. What analytical challenges arise in detecting impurities in this compound?

  • Byproduct identification : Use LC-MS/MS to detect de-Boc products or diastereomers. For example, identified impurities in tert-butyl esters via ¹H-NMR (δ 1.37 ppm for Boc group) .
  • Limit of detection (LOD) : Optimize HPLC gradients (e.g., 10–90% acetonitrile/water) to resolve closely eluting impurities.

Q. How does the tert-butyl carbamate group influence the compound’s stability under varying pH conditions?

  • Acidic conditions : The Boc group is labile below pH 3, leading to deprotection (e.g., in gastric fluid simulations).
  • Basic conditions : Stable up to pH 9, but prolonged exposure to NaOH may hydrolyze the ester .
    Experimental validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What strategies are effective for resolving conflicting NMR data in stereoisomeric mixtures?

  • Decoupling experiments : Simplify spectra by irradiating coupled protons (e.g., J-values for pyrrolidine methylene groups).
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as used for tert-butyl esters in .
  • Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers or conformational exchange .

Q. How can researchers validate the biological relevance of this compound in drug discovery?

  • Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proteases or kinases, leveraging the compound’s pyrrolidine scaffold (common in enzyme inhibitors) .
  • Metabolic stability : Test in vitro liver microsomes to assess susceptibility to CYP450-mediated oxidation of the tert-butyl group .

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